molecular formula C₈H₂D₇FN₂O₃ B1156630 Tegafur-d7

Tegafur-d7

Cat. No.: B1156630
M. Wt: 207.21
Attention: For research use only. Not for human or veterinary use.
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Description

Tegafur-d7 (C₈H₂D₇FN₂O₃) is a deuterium-labeled analog of Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). With a molecular weight of 207.21 g/mol, it incorporates seven deuterium atoms in place of hydrogen, primarily used in research settings to study pharmacokinetics, metabolic stability, and as an internal standard in analytical assays . Its antineoplastic application aligns with non-deuterated Tegafur, which is metabolized in vivo to release 5-FU, inhibiting thymidylate synthase and disrupting DNA synthesis in cancer cells .

Scientific Research Applications

Cancer Treatment

Tegafur-d7 has been studied in various cancers, particularly gastrointestinal malignancies such as colorectal and gastric cancer. Its applications include:

  • Adjuvant Chemotherapy : In patients with completely resected non-small cell lung cancer (NSCLC), tegafur-uracil (which includes tegafur) has shown efficacy as an adjuvant therapy. A study indicated that patients treated with this regimen had improved disease-free survival rates compared to those receiving standard therapies .
  • Locally Advanced Head and Neck Squamous Cell Carcinoma : Metronomic chemotherapy using tegafur-uracil has demonstrated significant improvements in overall survival and disease-free survival in patients undergoing treatment post-surgery .
  • Gastric Cancer : Tegafur-uracil has been utilized in neoadjuvant settings, showing comparable efficacy to traditional chemotherapy while exhibiting a lower incidence of gastrointestinal adverse effects .

Efficacy in NSCLC

A multicenter phase III trial evaluated the efficacy of tegafur-uracil versus standard intravenous fluorouracil in metastatic colorectal carcinoma. Results indicated that tegafur-uracil had comparable survival outcomes with a better safety profile .

Metronomic Chemotherapy Outcomes

In a study involving locally advanced head and neck squamous cell carcinoma, patients receiving metronomic tegafur-uracil after surgery showed a median disease-free survival of 54.5 months compared to 34.4 months in the control group, highlighting its effectiveness as an adjunct therapy .

Pharmacokinetics and Toxicity Profile

Research indicates that this compound may offer improved pharmacokinetic properties due to its deuterated structure, potentially leading to enhanced stability and reduced metabolic degradation compared to non-deuterated forms. This can result in lower toxicity levels and fewer side effects, particularly gastrointestinal disturbances commonly associated with 5-FU treatments .

Comparative Studies

StudyTreatment RegimenKey Findings
Phase III TrialTegafur-Uracil vs IV FluorouracilComparable survival rates with better safety profile
Metronomic ChemotherapyTegafur-Uracil in HNSCCImproved overall survival and disease-free survival
Neoadjuvant TherapyTegafur-Uracil for Gastric CancerLower gastrointestinal toxicity with similar efficacy

Q & A

Basic Research Questions

Q. 1.1. What experimental methodologies are recommended for synthesizing and characterizing Tegafur-d7 in preclinical studies?

this compound, a deuterated analog of the chemotherapeutic agent Tegafur, requires precise synthetic protocols to ensure isotopic purity (≥98% deuterium incorporation). Key steps include:

  • Synthesis : Use of deuterated reagents (e.g., D₂O or deuterated propylene glycol) in nucleophilic substitution reactions to replace hydrogen atoms at specific positions.
  • Characterization : High-resolution mass spectrometry (HRMS) and ²H-NMR to confirm isotopic enrichment and structural integrity .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (particle size: 5 μm) to quantify impurities (<0.5%) .

Q. 1.2. How can researchers optimize stability studies for this compound under varying pH and temperature conditions?

Stability studies should follow ICH guidelines Q1A(R2):

  • Experimental design : Incubate this compound in buffers (pH 1.2, 4.5, 6.8) at 25°C, 40°C, and 60°C for 0–30 days.
  • Analytical methods : LC-MS/MS to monitor degradation products (e.g., 5-fluorouracil-d4).
  • Data interpretation : Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. 2.1. How do isotopic effects of deuterium in this compound influence its metabolic pathways compared to non-deuterated Tegafur?

Deuterium isotope effects (DIEs) can alter CYP450-mediated metabolism:

  • In vitro assays : Use human liver microsomes (HLMs) to compare the formation rate of 5-fluorouracil from Tegafur vs. Tegafur-d6.
  • Key parameters : Measure kinetic isotope effects (KIEs) via kH/kDk_H/k_D ratios. A KIE > 1 indicates slowed metabolism due to deuterium .
  • Contradictions : Some studies report reduced cytotoxicity in this compound due to delayed activation, while others show no significant difference. Resolve this by correlating in vitro metabolism data with in vivo efficacy in xenograft models .

Q. 2.2. What statistical approaches are suitable for resolving contradictory data on this compound’s bioavailability in pharmacokinetic studies?

  • Data normalization : Adjust for inter-subject variability using population pharmacokinetic models (e.g., NONMEM).
  • Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., diet, CYP2A6 polymorphisms).
  • Case study : A 2024 study found 20% higher AUC for this compound in CYP2A6*4 carriers. Use bootstrapping (1,000 iterations) to validate significance (p < 0.05) .

Q. 2.3. How can researchers design a robust protocol to assess this compound’s synergistic effects with other chemotherapeutics in combinatorial therapy?

  • Experimental design : Use a factorial design (e.g., 3×3 matrix) to test this compound with oxaliplatin or irinotecan in colorectal cancer cell lines.
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method. A CI < 1 indicates synergy.
  • Data validation : Replicate results in 3D spheroid models to mimic in vivo tumor microenvironments .

Q. Methodological Guidelines

Q. 3.1. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Detailed logs : Record batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., humidity).
  • Data repositories : Upload raw LC-MS/MS spectra and NMR FIDs to platforms like Zenodo or Figshare with DOI links .

Q. 3.2. What criteria define a high-quality dataset for this compound in metabolite profiling studies?

  • Sensitivity : LOD ≤ 0.1 ng/mL for 5-fluorouracil-d4 in plasma.
  • Precision : Intra-day and inter-day CV < 15%.
  • Metadata : Include sample preparation steps, instrument parameters, and QC sample results .

Q. Data Presentation Standards

Parameter Recommended Format Example for this compound
Synthetic yieldMean ± SD (n=3)72.3% ± 2.1
Plasma half-life (t₁/₂)Geometric mean with 95% CI6.8 h (5.9–7.7)
Synergy CIMedian (IQR)0.45 (0.32–0.58)

Note: Follow journal-specific guidelines (e.g., ACS Style Guide) for table formatting .

Q. Addressing Ethical and Practical Challenges

  • Ethical considerations : Use deuterated compounds only in studies with clear therapeutic rationale to avoid unnecessary isotopic labeling .
  • Resource constraints : Collaborate with isotope suppliers to optimize deuterium incorporation rates and reduce costs .

Comparison with Similar Compounds

Structural and Functional Analogues

Tegafur (Non-Deuterated)

Tegafur (C₈H₉FN₂O₃, MW 200.17 g/mol) serves as the parent compound. While Tegafur is rapidly oxidized by hepatic cytochrome P450 enzymes to 5-FU, deuterium’s kinetic isotope effect in Tegafur-d7 may slow this process, extending its half-life and bioavailability. However, specific comparative pharmacokinetic data are absent in the provided evidence .

5-Fluorouracil (5-FU)

As the active metabolite of Tegafur, 5-FU (C₄H₃FN₂O₂, MW 130.08 g/mol) directly inhibits DNA synthesis. Unlike this compound, it lacks the tetrahydrofuran moiety, leading to distinct pharmacokinetic profiles. This compound’s prodrug design aims to mitigate 5-FU’s systemic toxicity by enabling targeted release .

Isotope-Labeled Antineoplastic Agents

Deuterated drugs like Deutetrabenazine (used in Huntington’s disease) demonstrate improved metabolic stability due to deuterium’s kinetic isotope effect. While this compound shares this rationale, its specific advantages over non-deuterated Tegafur in efficacy or toxicity remain unquantified in the provided literature .

Structural Analogs from Literature

discusses diphenylamine analogs (e.g., tofenamic acid) and thyroid hormones (thyroxine, triiodothyronine), which are structurally unrelated to Tegafur-d5. These compounds highlight diverse therapeutic targets but lack direct comparability to fluoropyrimidine derivatives .

Properties

Molecular Formula

C₈H₂D₇FN₂O₃

Molecular Weight

207.21

Synonyms

5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-d7;  1-(2-Tetrahydrofuryl)-5-fluorouracil-d7;  5-Fluoro-1-(tetrahydro-2’-furyl)uracil-d7;  Citofur-d7;  Coparogin-;  Exonal;  FT 207;  Fental;  Fluaid;  Fluorafur;  Fluorofur;  Franrose;  Ftorafur;  Ful

Origin of Product

United States

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